molecular formula C8H18NO5P B15423925 N-{Bis[(propan-2-yl)oxy]phosphoryl}glycine CAS No. 110497-20-6

N-{Bis[(propan-2-yl)oxy]phosphoryl}glycine

Cat. No.: B15423925
CAS No.: 110497-20-6
M. Wt: 239.21 g/mol
InChI Key: HNVIGCZZTUIILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{Bis[(propan-2-yl)oxy]phosphoryl}glycine is a useful research compound. Its molecular formula is C8H18NO5P and its molecular weight is 239.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

110497-20-6

Molecular Formula

C8H18NO5P

Molecular Weight

239.21 g/mol

IUPAC Name

2-[di(propan-2-yloxy)phosphorylamino]acetic acid

InChI

InChI=1S/C8H18NO5P/c1-6(2)13-15(12,14-7(3)4)9-5-8(10)11/h6-7H,5H2,1-4H3,(H,9,12)(H,10,11)

InChI Key

HNVIGCZZTUIILV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(NCC(=O)O)OC(C)C

Origin of Product

United States

Biological Activity

N-{Bis[(propan-2-yl)oxy]phosphoryl}glycine is a complex compound that has garnered attention in biochemical research due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on enzyme interactions, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bis[(propan-2-yl)oxy]phosphoryl group attached to the amino acid glycine. Its molecular formula is C8H18NO5P\text{C}_8\text{H}_{18}\text{N}\text{O}_5\text{P}, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms. The phosphoryl group is particularly significant as it can participate in various biochemical reactions, including phosphorylation and hydrolysis.

Structural Characteristics

ComponentDescription
Molecular Formula C8H18NO5P\text{C}_8\text{H}_{18}\text{N}\text{O}_5\text{P}
Functional Groups Phosphoryl group, amino acid structure
Reactivity Nucleophilic substitution, hydrolysis

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, potentially acting as a substrate or inhibitor. Its phosphoryl group may influence enzyme activity through competitive inhibition or allosteric modulation.

Case Studies

  • Enzyme Binding Affinity : Interaction studies have shown that this compound exhibits significant binding affinity with enzymes involved in metabolic pathways. For instance, it has been suggested that it may modulate the activity of phosphatases and kinases, which are crucial for cellular signaling processes.
  • Inhibition Studies : Preliminary findings indicate that this compound can inhibit certain enzymes through competitive mechanisms. This inhibition could lead to altered metabolic fluxes within cells, providing a basis for further exploration in therapeutic contexts.

Potential Applications

Due to its unique structure and biological activity, this compound holds promise for various applications:

  • Biochemical Research : Its ability to modulate enzyme activity makes it a valuable tool for studying metabolic pathways.
  • Therapeutic Development : The compound's potential as an inhibitor of specific enzymes may lead to the development of new therapeutic agents targeting diseases related to metabolic dysregulation.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, it is helpful to compare it with structurally similar compounds.

Compound NameStructure HighlightsUnique Features
GlycylglycineSimple dipeptide structureBasic building block for peptide synthesis
Phosphorylated amino acidsContains a phosphoryl group attached to amino acidsImportant for signaling and enzyme regulation
Bis[(propan-2-yl)oxy]phosphoric acidSimilar phosphoryl group without the glycine componentUsed as a general reagent in organic chemistry

This compound stands out due to its dual functionality as both a peptide and a phosphorylated compound, allowing it to participate in diverse biochemical interactions not seen in simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.